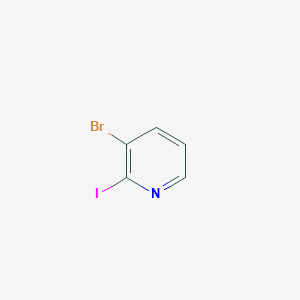

3-Bromo-2-iodopyridine

カタログ番号 B1290381

CAS番号:

408502-43-2

分子量: 283.89 g/mol

InChIキー: NYCGGAQICCWUCI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

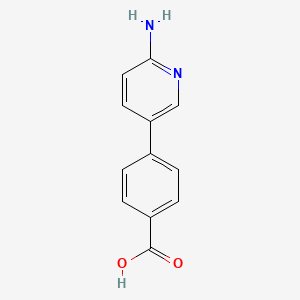

3-Bromo-2-iodopyridine is a compound with the molecular formula C5H3BrIN and a molecular weight of 283.89 . It is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of 3-Bromo-2-iodopyridine has been reported in several methodologies. For instance, 2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Moreover, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The most stable geometry of the 3-Bromo-2-iodopyridine molecule was found by performing conformational analysis through the potential surface scan . The potential energy surface curve versus with dihedral angle N5–C2–O6–H10 was carried out for 3-Bromo-2-iodopyridine molecule using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactivity and kinetic stability of the 3-Bromo-2-iodopyridine molecule are characterized by lower values of the HOMO–LUMO energy gap . The surfaces for the Frontier orbitals were depicted and focused on the four most important molecular orbitals (MO) for the title compound, especially on the second highest and highest occupied MOs (HOMO − 1 and HOMO) and the lowest and the second lowest unoccupied ones (LUMO and LUMO + 1) .Physical And Chemical Properties Analysis

3-Bromo-2-iodopyridine has a molecular weight of 283.89 g/mol . The computed properties include a density of 2.3±0.1 g/cm3, boiling point of 264.0±20.0 °C at 760 mmHg, and an enthalpy of vaporization of 48.2±3.0 kJ/mol .科学的研究の応用

Copper-catalyzed selective C–N bond formation

- Application Summary: This research focuses on the copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . The selective, generally mild and economical coupling reaction at C-5 position could be achieved with amines, heterocycles and amides .

- Methods of Application: The study involved a systematic study of Pd- and Cu-catalyzed 1,2-diol aryl amination at the C-5 position of 2-amino-5-halopyridine and thereafter extended the study to 2-hydroxy-5-halopyridine and 2-bromo-5-iodopyridine .

- Results: The research resulted in a highly selective, operationally simple, high yielding and economically attractive method .

Synthesis of Tyrosine Kinase Inhibitor

- Application Summary: 2-Amino-5-bromo-3-iodopyridine plays an irreplaceable role in the synthesis of tyrosine kinase inhibitor, which has been widely used for cancer chemotherapy .

Synthesis of Chiral 4, 4′-Bipyridines

- Application Summary: 3-Bromo-5-iodopyridine is used as a reactant in the synthesis of chiral 4, 4′-Bipyridines .

Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors

- Application Summary: 2-Iodopyridine, which can be synthesized from 2-bromopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

- Methods of Application: The synthesis of 2-Iodopyridine can be achieved from 2-bromopyridine via treatment with iodotrimethylsilane .

Synthesis of Pyridine Alkaloids

- Application Summary: The synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D, is possible with the help of 3-iodopyridine .

Production of 3-Phenylphenazopyridine

- Application Summary: 3-Iodopyridine-2,6-diamine is an intermediary in the manufacture of 3-Phenylphenazopyridine, utilized for the treatment of pain (urinary tract) .

Synthesis of Trifluoromethyl and Pentafluoroethyl Copper

- Application Summary: 2-Iodopyridine, which can be synthesized from 2-bromopyridine, is used in the preparation of both trifluoromethyl and pentafluoroethyl copper .

Production of Multifunctional Pyridine Derivatives

- Application Summary: Iodopyridine, including 3-iodopyridine, is used as a valuable building block in the production of multifunctional pyridine derivatives .

Synthesis of Various Heterocyclic Cores

Safety And Hazards

特性

IUPAC Name |

3-bromo-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCGGAQICCWUCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634872 |

Source

|

| Record name | 3-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-iodopyridine | |

CAS RN |

408502-43-2 |

Source

|

| Record name | 3-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-[3-(Dimethylamino)propoxy]benzonitrile

209538-81-8

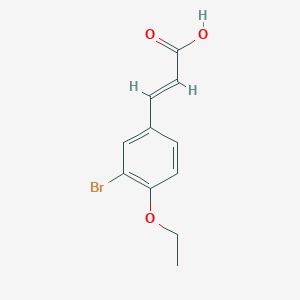

3-Bromo-4-ethoxycinnamic acid

99853-24-4

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid

938355-18-1

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)